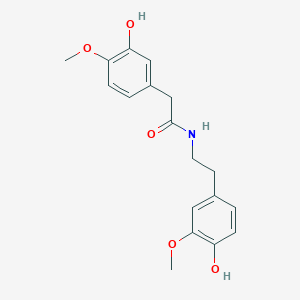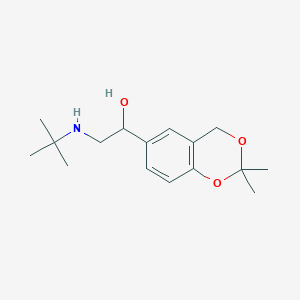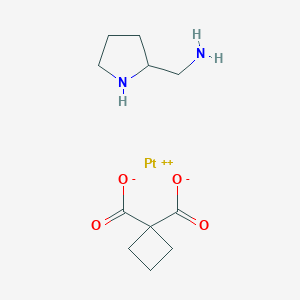
Alliin
Übersicht
Beschreibung
Alliin is a sulfoxide that is a natural constituent of fresh garlic. It is a derivative of the amino acid cysteine. When fresh garlic is chopped or crushed, the enzyme alliinase converts this compound into allicin, which is responsible for the aroma of fresh garlic . This compound was the first natural product found to have both carbon- and sulfur-centered stereochemistry .
Wirkmechanismus
Target of Action
Alliin, also known as 3-(allylsulfinyl)-l-alanine, is a defense molecule found in garlic (Allium sativum L.) . It has a broad range of biological activities . This compound targets thiol-containing proteins and enzymes in microorganisms . It has also demonstrated the ability to regulate several genes essential for the virulence of microorganisms .
Mode of Action
This compound’s mode of action is associated with its selective targeting of thiol-containing proteins and enzymes of microorganisms, thus inhibiting and/or disrupting their essential metabolic pathways . Being a thiosulfinate, this compound is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins that is thought to be essential for its biological activity .
Biochemical Pathways
This compound is produced upon tissue damage from the non-proteinogenic amino acid this compound (S-allylcysteine sulfoxide) in a reaction that is catalyzed by the enzyme alliinase . This reaction also leads to the production of allyl radicals which can react with hydrogen peroxide to form allyl sulfenic acid and hydroxyl radicals . Most of the effects of this compound are believed to be mediated via redox-dependent mechanisms .
Pharmacokinetics
This compound’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . This compound is distributed throughout the body due to its lipophilic properties, this feature might enable it to penetrate cellular membranes, a trait that could be beneficial for its anticancer activity .
Result of Action
This compound has demonstrated a preference for targeting the thiol-containing proteins and/or enzymes in microorganisms . It has also demonstrated the ability to regulate several genes essential for the virulence of microorganisms . This compound has shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the content of this compound was found to be lowest in the garlic roots, and highest in the buds . Furthermore, this compound levels decreased in mature leaves following wounding . The treatment with this compound resulted in a significant reduction in GSH concentrations, indicating a strong pro-oxidant environment promoting cytotoxicity and potentially contributing to apoptosis .
Biochemische Analyse
Biochemical Properties
Alliin interacts with the enzyme alliinase, which catalyzes the conversion of this compound into allicin, a compound with a broad range of biological activities . This reaction is a redox reaction with thiol groups in glutathione and proteins, which is thought to be essential for its biological activity . This compound is physiologically active in microbial, plant, and mammalian cells .
Cellular Effects
In a dose-dependent manner, this compound can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, in mammalian cell lines, including cancer cells, this compound induces cell-death and inhibits cell proliferation . In plants, this compound inhibits seed germination and attenuates root-development .
Molecular Mechanism
This compound is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins . This reaction is thought to be essential for its biological activity. The majority of this compound’s effects are believed to be mediated via redox-dependent mechanisms .
Temporal Effects in Laboratory Settings
The stability of this compound and its effects over time have been studied in laboratory settings. This compound has been shown to have good hydroxyl radical-scavenging effect . The stability of this compound can be affected by various factors such as temperature, pH, and the presence of other compounds .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on rats, it was found that high doses of this compound significantly decreased serum TC and MDA in livers, and significantly increased SOD and CAT in livers .
Metabolic Pathways
This compound is involved in the sulfur metabolism pathway. It is synthesized from the amino acid cysteine through a series of enzymatic reactions . The enzymes involved in this pathway include γ-glutamyl transpeptidases and a flavin-containing S-oxygenase .
Transport and Distribution
This compound is synthesized in the leaves of the garlic plant and then transferred to the bulbs . The roots absorb sulfates from the soil and transport them to the leaves, where they are used to synthesize glutathione, which is then transferred to the developing bulb via the vascular system .
Subcellular Localization
This compound is stored in the cytosol of storage mesophyll cells in intact plants . During tissue damage, the vacuolar enzyme alliinase comes into contact with this compound, leading to the production of allicin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The first reported synthesis of alliin, by Stoll and Seebeck in 1951, begins with the alkylation of L-cysteine with allyl bromide to form deoxythis compound. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin, differing in the orientation of the oxygen atom on the sulfur stereocenter . A newer route, reported by Koch and Keusgen in 1998, allows stereospecific oxidation using conditions similar to the Sharpless asymmetric epoxidation. The chiral catalyst is produced from diethyl tartrate and titanium isopropoxide .
Industrial Production Methods: Industrial production methods for this compound typically involve the extraction from garlic or chemical synthesis starting from raw materials like diallyl disulfides and m-chloroperoxy benzoic acid . These methods ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Alliin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its conversion to allicin by the enzyme alliinase when garlic is chopped or crushed .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for the oxidation of deoxythis compound to this compound.
Reduction: this compound can be reduced to form various sulfur-containing compounds.
Substitution: Allyl bromide is used in the alkylation of L-cysteine to form deoxythis compound.
Major Products: The major product formed from the enzymatic reaction of this compound is allicin, which is responsible for the characteristic aroma of garlic .
Wissenschaftliche Forschungsanwendungen
Alliin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: It is studied for its role in the defense mechanisms of garlic and other Allium species.
Medicine: this compound has been found to have antioxidant, antidiabetic, anticarcinogenic, and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Alliin is unique among sulfur-containing compounds due to its specific stereochemistry and its role as a precursor to allicin. Similar compounds include:
Allicin: The primary product formed from this compound, known for its antimicrobial properties.
Diallyl sulfide (DAS): Another sulfur-containing compound found in garlic.
Diallyl disulfide (DADS): A compound formed from the breakdown of allicin.
Diallyl trisulfide (DAT): Another breakdown product of allicin.
These compounds share similar biological activities but differ in their chemical structures and specific effects.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIQGRKRUKPH-ITZCMCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309766 | |
| Record name | S-Allyl-L-cysteine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17795-26-5, 556-27-4 | |
| Record name | S-Allyl-L-cysteine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Allylsulphinyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Allyl-L-cysteine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(allylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(allylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is alliin and how does it exert its biological activity?
A1: this compound (S-allyl-L-cysteine sulfoxide) is a sulfur-containing amino acid found in garlic. It is a stable, odorless precursor that is converted into the bioactive compound allicin (diallyl thiosulfinate) by the enzyme alliinase when garlic cloves are crushed or damaged. [, ] Allicin is responsible for many of garlic's health benefits, including its antimicrobial, anticancer, and antioxidant activities. []
Q2: How does allicin, the product of this compound conversion, interact with biological targets?
A2: Allicin is a highly reactive sulfur species that interacts with thiol groups (-SH) present in various biomolecules, such as proteins and enzymes. [, ] This interaction can modify the activity of target proteins, leading to diverse biological effects.
Q3: Can you give specific examples of how this compound's conversion to allicin affects biological systems?
A3: * Antimicrobial Activity: Allicin inhibits the growth of various bacteria and fungi by reacting with crucial thiol-containing enzymes involved in microbial metabolism. [, , , ]* Anticancer Effects: Allicin has shown promising results in inhibiting the growth of various cancer cells in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune response. [, , , , ]* Antioxidant Properties: this compound and allicin possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. [, ] This activity contributes to their potential benefits in various diseases associated with oxidative damage.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H11NO3S, and its molecular weight is 177.22 g/mol. [, ]
Q5: What spectroscopic data can be used to characterize this compound?
A5: * UV Spectroscopy: this compound absorbs ultraviolet (UV) light, and its UV spectrum can be used for identification and quantification. []* Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound, confirming the presence of characteristic bonds. [, ]* Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern of this compound, providing further structural information. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in this compound. [, , ]
Q6: Is alliinase, the enzyme responsible for converting this compound to allicin, stable? What factors affect its activity?
A6: Alliinase is a relatively unstable enzyme, and its activity can be affected by various factors, including temperature, pH, and the presence of certain metal ions. [, , ]
Q7: How can alliinase be stabilized for pharmaceutical applications?
A7: Several methods have been explored to stabilize alliinase, including the addition of stabilizers like sodium chloride, sucrose, and pyridoxal-5'-phosphate. [] Freeze-drying (lyophilization) can also enhance its shelf life. [, ] Immobilization of alliinase on various matrices, such as calcium alginate beads and layered double hydroxides, has shown promise in enhancing its stability and reusability. []
Q8: How does alliinase catalyze the formation of allicin from this compound?
A8: Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. [] The reaction mechanism involves the cleavage of the C-S lyase reaction, releasing pyruvate, ammonia, and the unstable intermediate 2-propenesulfenic acid. Two molecules of 2-propenesulfenic acid then spontaneously condense to form allicin. [, , ]
Q9: Have computational methods been used to study this compound and its interactions?
A10: Yes, computational chemistry and modeling techniques, such as molecular docking, have been employed to investigate the interactions of this compound with target proteins. [, ] These studies can provide insights into the binding modes and potential mechanisms of action of this compound.
Q10: Does modifying the structure of this compound affect its activity?
A11: Structural modifications of this compound, particularly alterations to the alkyl side chain, can impact its biological activity. [] Analogs of this compound with modified side chains may exhibit altered potency or selectivity towards specific targets.
Q11: What are some strategies for improving the stability, solubility, or bioavailability of this compound?
A12: Various formulation approaches have been investigated to enhance the stability and delivery of this compound:* Enteric-coated capsules: These capsules protect this compound from degradation in the acidic environment of the stomach, allowing for release and absorption in the intestine. []* Targeted drug delivery systems: Conjugation of alliinase to antibodies or other targeting ligands can deliver the enzyme specifically to tumor cells, enabling localized allicin production and minimizing off-target effects. [, , ]* Nanoparticle formulations: Encapsulating this compound in nanoparticles can improve its solubility, stability, and cellular uptake.
Q12: What are some examples of cross-disciplinary research involving this compound?
A28: Research on this compound and its derivatives spans various disciplines: * Food Science and Nutrition: Investigating the role of this compound and other garlic compounds in flavor, nutritional value, and potential health benefits. [, , ]* Pharmacology and Medicine: Exploring the therapeutic potential of this compound and allicin for various diseases, including cardiovascular disease, cancer, and infections. [, , , , , , ]* Agriculture and Plant Science: Studying the biosynthesis, regulation, and manipulation of this compound production in garlic and other Allium species. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


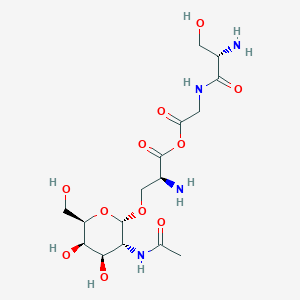
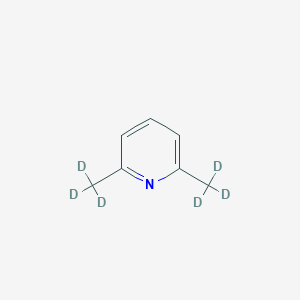
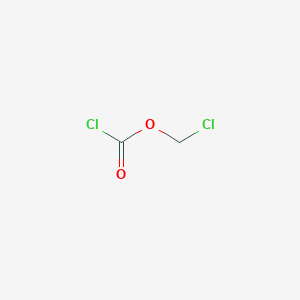
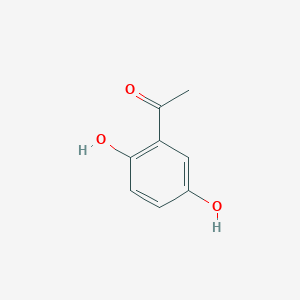
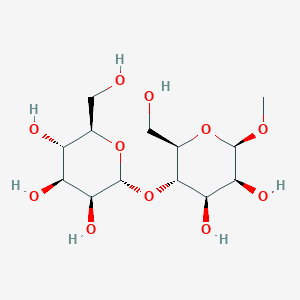
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)



